N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
Description
N-[5-(2-Fluorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a heterocyclic compound featuring a thiazole core substituted with a 2-fluorobenzyl group at position 5 and a cyclopropanecarboxamide moiety at position 2. This scaffold is structurally analogous to several bioactive molecules, particularly in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2OS/c15-12-4-2-1-3-10(12)7-11-8-16-14(19-11)17-13(18)9-5-6-9/h1-4,8-9H,5-7H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGNMZXLYWOOER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=C(S2)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a 2-aminothiazole is formed by reacting α-haloketones with thiourea.
Introduction of the Fluorobenzyl Group: The 2-aminothiazole can then be alkylated with 2-fluorobenzyl bromide under basic conditions to introduce the fluorobenzyl group.
Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide moiety, which can be achieved by reacting the intermediate with cyclopropanecarbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the cyclopropanecarboxamide moiety, potentially converting it to an alcohol.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluorine atom.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a chemical compound featuring a fluorobenzyl group, a thiazole ring, and a cyclopropanecarboxamide moiety. The fluorine atom enhances its biological activity and lipophilicity, influencing its pharmacokinetic properties, making it interesting for potential therapeutic uses in medicinal chemistry. Understanding its degradation behavior is crucial for safety assessment and environmental impact studies.
Potential Applications
- Medicinal Chemistry The compound is of interest in medicinal chemistry because of its potential therapeutic applications.
- Environmental Chemistry Research has identified a degradation product of the compound in water: 2-(4-fluorobenzyl)-5-methoxy-1,3,4-oxadiazole , and understanding its degradation behavior is crucial for safety assessment and environmental impact studies.
Structural and Functional Similarities
Several compounds share structural or functional similarities with this compound.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(4-Fluorobenzyl)-1,3-thiazol-2-amine | Thiazole ring with fluorobenzene | Antimicrobial |
| N-(4-Fluorophenyl)cyclopropanecarboxamide | Cyclopropane and fluorophenyl | Anti-inflammatory |
| 5-(2-Chlorobenzyl)-1,3-thiazol-2-amine | Thiazole ring with chlorobenzene | Antitumor |
Mechanism of Action
The mechanism of action of N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and fluorobenzyl group are likely critical for binding interactions, while the cyclopropanecarboxamide moiety may influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole-Cyclopropanecarboxamide Scaffolds
N-(Thiazol-2-yl)cyclopropanecarboxamide (TCC)
- Structure : Lacks the 5-(2-fluorobenzyl) substituent, featuring only the cyclopropanecarboxamide-thiazole backbone.
- Properties : Reported in crystallographic studies for its planar conformation and hydrogen-bonding interactions, which influence packing in solid-state structures .
- Activity: No direct biological data available, but serves as a synthetic precursor for derivatives with pesticidal or antitumor activity .
N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
- Structure : Contains a boronate ester at position 5 instead of 2-fluorobenzyl.
- Applications : Used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl-containing pharmaceuticals .
- Key Difference : The boronate group enables synthetic versatility, whereas the fluorobenzyl group in the target compound may enhance lipophilicity and target affinity .
Compound 50: 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-fluorobenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide
- Structure : Features a 3-fluorobenzoyl and benzo[d][1,3]dioxolyl group.
- Synthesis: Prepared via coupling of cyclopropanecarboxylic acid derivatives with aminothiazoles .
- Activity : Demonstrated moderate activity in preliminary anticancer screens, though less potent than derivatives with simpler substituents .
Agrochemical Derivatives
Cyprazole (N-[5-(2-Chloro-1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide)
- Structure : Replaces thiazole with a thiadiazole ring and includes a bulky 2-chloro-1,1-dimethylethyl group.
- Activity : Registered as a pesticide, targeting fungal pathogens via inhibition of mitochondrial respiration .
- Comparison : The thiadiazole core reduces metabolic stability compared to thiazole-based analogues .
Cyprofuram ((±)-α-[N-(3-Chlorophenyl)cyclopropanecarboxamido]γ-butyrolactone)
Anticancer Derivatives
N-(5-R-Benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides
- Structure : Substituted benzyl groups at position 5 of thiazole, with a dihydroimidazole carboxamide.
- Activity : Screened by the NCI Developmental Therapeutics Program, showing IC₅₀ values <10 μM against leukemia and breast cancer cell lines .
- Key Insight: The 2-fluorobenzyl group in the target compound may improve blood-brain barrier penetration compared to non-fluorinated benzyl derivatives .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula: C14H13FN2OS
- Molecular Weight: 276.33 g/mol
- InChI Key: InChI=1S/C14H13FN2OS/c15-12-4-2-3-5-14(11)16(21)20-17-19-15(10-22-17)12-6-8-13(18)9-7-12/h2-10H,1H3,(H,19,20,21)
Synthesis
The synthesis of this compound typically involves the formation of thiazole derivatives through the reaction of appropriate thioureas with α-halo ketones. This method is favored for its efficiency and yield in producing thiazole-based compounds.
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Enzyme Inhibition: The thiazole ring can bind to active sites of enzymes, potentially inhibiting their activity. This is particularly relevant in cancer biology where enzyme inhibition can lead to reduced tumor growth.
- Cell Proliferation: Preliminary studies suggest that the compound may exhibit anti-proliferative effects on certain cancer cell lines, indicating potential use as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Enzyme Inhibition | Interaction with specific enzymes | |
| Antimicrobial | Potential fungicidal properties |
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on L1210 mouse leukemia cells. The compound demonstrated potent inhibition of cell proliferation with IC50 values in the low micromolar range. This suggests that it may induce apoptosis or cell cycle arrest in these cells.
Case Study 2: Enzyme Interaction
Another investigation focused on the compound's ability to inhibit specific enzymes involved in cancer metabolism. The results indicated that this compound effectively reduced enzyme activity by binding to the active site, thereby inhibiting substrate conversion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
